molecular formula C7H6BrNO B1344782 4-Bromo-6-methylpicolinaldehyde CAS No. 448906-71-6

4-Bromo-6-methylpicolinaldehyde

Cat. No.: B1344782
CAS No.: 448906-71-6
M. Wt: 200.03 g/mol
InChI Key: RKFCKLORODWILJ-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpicolinaldehyde is an organic compound with the molecular formula C(_7)H(_6)BrNO It is a derivative of picolinaldehyde, characterized by the presence of a bromine atom at the fourth position and a methyl group at the sixth position on the pyridine ring

Synthetic Routes and Reaction Conditions:

    Bromination of 6-methylpicolinaldehyde: One common method involves the bromination of 6-methylpicolinaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures.

    Formylation of 4-bromo-6-methylpyridine: Another approach is the formylation of 4-bromo-6-methylpyridine using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl(_3) (phosphorus oxychloride).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the processes generally involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield alcohols, such as 4-bromo-6-methylpicolinyl alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles like amines, thiols, or organometallic reagents under appropriate conditions (e.g., palladium-catalyzed cross-coupling reactions).

Major Products:

    Oxidation: 4-Bromo-6-methylpicolinic acid.

    Reduction: 4-Bromo-6-methylpicolinyl alcohol.

    Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6-methylpicolinaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-6-methylpicolinaldehyde exerts its effects depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or structure.

Comparison with Similar Compounds

    4-Bromo-2-methylpyridine: Similar structure but with the methyl group at the second position.

    6-Bromo-2-methylpicolinaldehyde: Similar structure but with the bromine and methyl groups at different positions.

    4-Chloro-6-methylpicolinaldehyde: Chlorine instead of bromine at the fourth position.

Uniqueness: 4-Bromo-6-methylpicolinaldehyde is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

4-bromo-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFCKLORODWILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631014
Record name 4-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448906-71-6
Record name 4-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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